Darapladib-impurity

Vue d'ensemble

Description

Darapladib-impurity is a chemical compound that is an impurity of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Darapladib is primarily investigated for its potential in treating atherosclerosis by inhibiting the enzyme Lp-PLA2, which is involved in the inflammatory processes associated with cardiovascular diseases .

Méthodes De Préparation

The synthesis of Darapladib-impurity involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency .

Analyse Des Réactions Chimiques

Darapladib-impurity undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging

Recent studies have highlighted the potential of radiolabeled darapladib for imaging atherosclerotic plaques. The compound can be labeled with fluorine-18 to create [^18F]darapladib, which has shown significant accumulation in atherosclerotic tissues in mouse models. This radiotracer demonstrated superior specificity for targeting Lp-PLA2 compared to traditional imaging agents like [^18F]fluorodeoxyglucose (FDG) .

Key Findings:

- Accumulation in Atherosclerotic Plaques: In ApoE knockout mice, [^18F]darapladib accumulated significantly in aortic plaques compared to [^18F]FDG, suggesting its utility as a specific marker for inflammation associated with atherosclerosis .

- Comparison with Other Tracers: Immunohistochemistry confirmed the presence of Lp-PLA2 in tissues labeled with [^18F]darapladib, supporting its role as an effective imaging agent for subclinical atherosclerosis .

Inhibition of Lp-PLA2 Activity

Clinical studies have demonstrated that darapladib effectively inhibits plasma Lp-PLA2 activity, which is associated with cardiovascular risk. In a randomized trial involving patients with coronary heart disease receiving atorvastatin therapy, darapladib showed dose-dependent inhibition of Lp-PLA2 activity .

Study Details:

- Participants: 959 patients with coronary heart disease.

- Dosage: Patients received either 40 mg, 80 mg, or 160 mg of darapladib daily for 12 weeks.

- Results: Significant reductions in Lp-PLA2 activity were observed, alongside decreases in inflammatory biomarkers such as interleukin-6 and high-sensitivity C-reactive protein .

SOLID-TIMI 52 Trial

The SOLID-TIMI 52 trial aimed to assess the efficacy of darapladib in reducing major coronary events among patients following acute coronary syndrome. Although the trial did not meet its primary endpoint, it provided valuable insights into the role of Lp-PLA2 inhibition in cardiovascular health .

Trial Insights:

- Primary Endpoint: Reduction of major coronary events.

- Outcome: No statistically significant difference was found between darapladib and placebo groups .

Data Summary

Mécanisme D'action

Darapladib-impurity exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory and pro-apoptotic molecules. By inhibiting Lp-PLA2, this compound reduces the production of these harmful molecules, thereby mitigating inflammation and apoptosis .

Comparaison Avec Des Composés Similaires

Darapladib-impurity is unique in its specific inhibition of Lp-PLA2. Similar compounds include other phospholipase A2 inhibitors, such as:

Methyl arachidonyl fluorophosphonate: A potent inhibitor of cytosolic phospholipase A2.

Bromoenol lactone: An inhibitor of calcium-independent phospholipase A2.

Arachidonyl trifluoromethyl ketone: An inhibitor of both cytosolic and calcium-independent phospholipase A2.

Compared to these compounds, this compound is more selective for lipoprotein-associated phospholipase A2, making it particularly useful for studying the specific role of this enzyme in inflammatory processes .

Activité Biologique

Darapladib is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathophysiology of cardiovascular diseases. This article will explore the biological activity of darapladib, including its mechanism of action, effects on cardiovascular biomarkers, and relevant case studies.

Darapladib functions primarily as a reversible inhibitor of Lp-PLA2. This enzyme hydrolyzes oxidized phospholipids, which are known to contribute to inflammation and atherosclerosis. By inhibiting Lp-PLA2, darapladib reduces the formation of pro-inflammatory mediators such as lysophosphatidylcholine and oxidized free fatty acids, potentially stabilizing atherosclerotic plaques and reducing cardiovascular risk .

2.1 Inhibition of Lp-PLA2

Darapladib has demonstrated significant inhibitory effects on Lp-PLA2 activity across various studies:

- IC50 Values : The compound exhibits an IC50 of approximately 0.25 nM against human recombinant Lp-PLA2 in vitro . In whole human plasma, this value is reported to be around 5 nM .

- Dose-Dependent Effects : Clinical trials have shown that darapladib can achieve a reduction in Lp-PLA2 levels by 60-66% at a daily dose of 160 mg .

2.2 Impact on Inflammatory Biomarkers

In addition to inhibiting Lp-PLA2, darapladib has been associated with changes in various inflammatory biomarkers:

- Interleukin-6 (IL-6) : A modest reduction of 12.3% was observed after treatment with darapladib compared to placebo .

- High-Sensitivity C-Reactive Protein (hs-CRP) : There was a non-significant reduction of 13% in hs-CRP levels .

3.1 STABILITY Trial

The STABILITY trial investigated the efficacy of darapladib in patients with stable coronary artery disease (CAD):

- Study Design : A total of 15,828 patients were randomly assigned to receive either darapladib (160 mg daily) or placebo over a median follow-up period of 3.7 years.

- Outcomes : The primary endpoint, which included major adverse cardiovascular events (MACE), was not significantly reduced (hazard ratio 0.94; p=0.20). However, there was a significant reduction in non-fatal myocardial infarctions (HR 0.90; p=0.045) and total coronary events (HR 0.91; p=0.02) .

3.2 Other Observations

In preclinical studies involving swine models, darapladib showed promising results in reducing inflammatory effects and stabilizing atherosclerotic plaques by halting necrotic core formation .

4. Safety Profile

The safety profile of darapladib has generally been consistent across studies, with no major safety concerns reported. However, some patients experienced gastrointestinal side effects leading to discontinuation .

5. Summary Table of Key Findings

| Study/Trial | Population Size | Primary Endpoint | Key Findings |

|---|---|---|---|

| STABILITY Trial | 15,828 | MACE | No significant reduction; HR 0.94 (p=0.20) |

| Inflammatory Markers | Various | IL-6 & hs-CRP | IL-6 reduced by 12.3%; hs-CRP reduced by 13% |

| Preclinical Swine Study | N/A | Atherosclerosis | Reduced necrotic core formation observed |

6. Conclusion

Darapladib presents a unique approach to managing cardiovascular disease through the inhibition of Lp-PLA2 and modulation of inflammatory pathways. While it has shown promise in reducing specific cardiovascular risk markers and stabilizing plaque composition, its overall impact on major cardiovascular events remains inconclusive based on current clinical trials.

Future research should focus on long-term outcomes and potential combinations with other therapeutic agents to enhance efficacy while monitoring safety profiles closely.

Propriétés

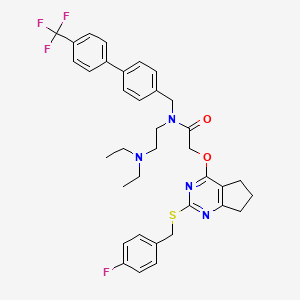

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELIVYXNVITYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.